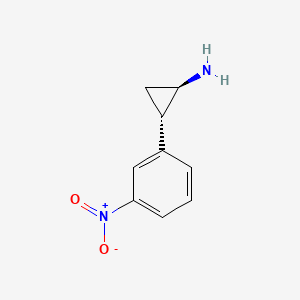

trans-2-(3-Nitrophenyl)cyclopropanamine

Description

Structure

3D Structure

Properties

CAS No. |

115977-36-1 |

|---|---|

Molecular Formula |

C9H10N2O2 |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

(1R,2S)-2-(3-nitrophenyl)cyclopropan-1-amine |

InChI |

InChI=1S/C9H10N2O2/c10-9-5-8(9)6-2-1-3-7(4-6)11(12)13/h1-4,8-9H,5,10H2/t8-,9+/m0/s1 |

InChI Key |

FGGNZQAIWREEHT-DTWKUNHWSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC(=CC=C2)[N+](=O)[O-] |

Canonical SMILES |

C1C(C1N)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Trans 2 3 Nitrophenyl Cyclopropanamine and Its Analogues

Established and Emerging Synthetic Routes to Cyclopropanamines

Cyclopropylamines are a significant class of compounds found in numerous biologically active molecules and serve as versatile synthetic intermediates. chemrxiv.org The synthesis of trans-2-substituted cyclopropylamines, in particular, has been the focus of considerable research. researchgate.netfigshare.com

Established methods often rely on classical approaches such as the Curtius rearrangement of cyclopropyl (B3062369) acyl azides. chemrxiv.org This involves the conversion of a cyclopropanecarboxylic acid to an acyl azide (B81097), which then rearranges to an isocyanate that can be hydrolyzed to the desired amine. Another prominent method is the Hofmann rearrangement of cyclopropanecarboxamides.

More recent and emerging strategies offer higher efficiency and stereoselectivity. These include:

Kulinkovich-type reactions: These methods, applied to amides and nitriles, provide a direct route to the aminocyclopropane moiety.

Metal-catalyzed cyclopropanations: The use of carbenoids in metal-catalyzed reactions with appropriate alkene precursors is a powerful tool for forming the cyclopropane (B1198618) ring with an attached nitrogen function or a precursor. chemrxiv.org

C-H Borylation and Suzuki-Miyaura Coupling: A step-economical and stereodivergent synthesis of 2-arylcyclopropylamines has been developed involving an iridium-catalyzed C-H borylation of N-cyclopropylpivalamide, followed by a palladium-catalyzed Suzuki-Miyaura coupling. nih.govnagoya-u.ac.jp This method allows for controlled access to either cis or trans isomers. nih.gov

From α-Chloroaldehydes: A highly diastereoselective synthesis of trans-2-substituted-cyclopropylamines has been reported using readily available α-chloroaldehydes. The reaction proceeds through the trapping of an electrophilic zinc homoenolate with an amine, followed by ring-closure. chemrxiv.orgfigshare.com

Strategies for Cyclopropane Ring Formation

The construction of the high-strain cyclopropane ring is a critical step that requires specific and energetic reactions. For aryl-substituted cyclopropanes, the most common precursors are substituted styrenes.

The addition of a carbene or carbenoid to an alkene is a fundamental and widely used method for synthesizing cyclopropanes. researchgate.net In the context of trans-2-(3-Nitrophenyl)cyclopropanamine, this would typically involve the reaction of a carbene with 3-nitrostyrene (B1585535).

The reaction of styrenes with diazoacetates, often catalyzed by transition metals like copper, rhodium, or iron, generates the corresponding cyclopropanecarboxylate (B1236923) esters. nih.govgoogle.com For example, the reaction of styrene (B11656) with ethyl diazoacetate is a known method to produce ethyl 2-phenylcyclopropanecarboxylate. google.com This reaction generally yields a mixture of cis and trans isomers, with the trans isomer often being the major product. The stereoselectivity can be influenced by the catalyst and reaction conditions. acs.org Metal-free catalysts, such as tris(pentafluorophenyl)borane (B72294), have also been studied for the cyclopropanation of styrene derivatives, with computational studies suggesting a mechanism involving O-bound boron activation of the diazo compound. acs.orgnih.gov

The general scheme for this approach is as follows:

Carbene Generation: A diazo compound (e.g., ethyl diazoacetate) is decomposed using heat, light, or a metal catalyst to form a reactive carbene intermediate.

Cycloaddition: The electrophilic carbene adds across the double bond of an alkene (e.g., 3-nitrostyrene) in a concerted step to form the cyclopropane ring.

The resulting cyclopropane derivative, typically an ester, can then be further functionalized to the target amine.

An alternative strategy for forming a nitro-substituted cyclopropane ring involves a Michael-Initiated Ring Closure (MIRC) reaction. nih.govrsc.orgnih.govresearchgate.netresearchgate.net This approach can utilize nitromethane (B149229) as a source for the nitro- and methylene- C(H)NO2 fragment. One documented pathway involves the reaction of a 2,3-dibromopropanoate with nitromethane in the presence of a base. researchgate.net

The mechanism proceeds via the following steps:

Dehydrobromination: The starting dibromide undergoes base-induced elimination to form an α-bromoacrylate intermediate.

Michael Addition: The nitronate anion, formed from the deprotonation of nitromethane, acts as a nucleophile and adds to the electron-deficient double bond of the α-bromoacrylate.

Intramolecular Cyclization: The resulting adduct undergoes an intramolecular nucleophilic substitution, where the carbanion displaces the remaining bromide to close the three-membered ring. researchgate.net

This method directly installs a nitro group onto the cyclopropane ring, yielding a trans-2-nitrocyclopropanecarboxylate. researchgate.net While this specific precursor differs from the target compound, the principle demonstrates a viable route to nitrocyclopropanes. A similar reaction between vinyl bromide and nitromethane in a polar, aprotic solvent can also produce the parent nitrocyclopropane. google.com

Introduction and Functionalization of the Nitrophenyl Moiety

The 3-nitrophenyl group is a key structural feature of the target molecule. In most synthetic strategies, this moiety is introduced early by using a starting material that already contains it. The most direct and common precursor for synthesizing 2-arylcyclopropanes is the corresponding substituted styrene.

Therefore, the synthesis of this compound would logically begin with 3-nitrostyrene . This starting material can be prepared via several methods, such as the Knoevenagel condensation of 3-nitrobenzaldehyde (B41214) with malonic acid followed by decarboxylation, or the Wittig reaction of 3-nitrobenzaldehyde. A common laboratory-scale synthesis involves the condensation of 3-nitrobenzaldehyde with nitromethane (Henry reaction) to form a β-nitrostyrene, which is then further processed. nih.gov

Once the 3-nitrophenyl group is incorporated into the alkene precursor, it is carried through the cyclopropanation sequence. The nitro group is strongly electron-withdrawing, which influences the reactivity of the aromatic ring and the alkene, but it is generally stable to many cyclopropanation conditions. rsc.org

Transformations of Key Functional Groups

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis and is particularly relevant for producing analogues of the target compound, such as 2-arylcyclopropylamines used in pharmaceuticals. nih.govresearchgate.netrsc.orgsemanticscholar.org This transformation must often be performed chemoselectively, preserving other functional groups within the molecule.

A variety of reagents and catalytic systems have been developed for the chemoselective reduction of nitroarenes. rsc.org

| Reagent/Catalyst System | Conditions | Key Features |

| Activated Iron | Fe/HCl or Fe/NH₄Cl in solvents like EtOH/H₂O | Classical, cost-effective method (Béchamp reduction). Tolerates many functional groups but can require harsh acidic conditions and generates significant waste. nih.govresearchgate.netsemanticscholar.org |

| Zinc Metal | Zn dust in near-critical water (250–300 °C) | A powerful method that is chemoselective for the nitro group over chloro and vinyl groups. rsc.org |

| Catalytic Hydrogenation | H₂ gas with catalysts like Pd/C, PtO₂, or Raney Ni | Widely used industrially. Can sometimes suffer from low chemoselectivity, leading to the reduction of other groups (e.g., alkenes, alkynes). nih.gov |

| Transfer Hydrogenation | Hydrazine hydrate (B1144303) (H₂NNH₂·H₂O) with catalysts like FeCl₃·6H₂O in water | An operationally simple and reusable catalytic system that proceeds under air. researchgate.net |

| Manganese Catalysis | Air- and moisture-stable manganese catalyst with H₂ gas | Proceeds under mild conditions, tolerates a broad range of functional groups, and provides high yields of anilines. nih.gov |

This reduction is the final key step in synthesizing compounds like tranylcypromine (B92988) (2-phenylcyclopropanamine) from its nitro-substituted precursor, highlighting the synthetic utility of the nitro group as a masked amine.

Ester Hydrolysis and Carboxylic Acid Derivatization

The synthesis of this compound and its analogs often begins with a precursor ester, such as ethyl trans-2-(3-nitrophenyl)cyclopropane-1-carboxylate. myskinrecipes.com A critical step in the synthetic pathway is the hydrolysis of this ester to yield the corresponding carboxylic acid, trans-2-(3-nitrophenyl)cyclopropanecarboxylic acid. This transformation is typically achieved under basic conditions, for instance, by refluxing the ester with a solution of sodium hydroxide (B78521) in a mixed solvent system like ethanol (B145695) and water. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, acidification of the reaction mixture precipitates the carboxylic acid, which can then be isolated by filtration.

The resulting carboxylic acid is a key intermediate that can be further derivatized to introduce the desired amine functionality. A common and effective method for this conversion is the Curtius rearrangement. wikipedia.orgnih.govrsc.orgorganic-chemistry.org This reaction sequence involves the conversion of the carboxylic acid into an acyl azide, which upon thermal or photochemical rearrangement, expels nitrogen gas to form an isocyanate. The isocyanate is a versatile intermediate that can be trapped with various nucleophiles. For the synthesis of the primary amine, the isocyanate is typically hydrolyzed with water or a dilute acid. wikipedia.org

The Curtius rearrangement is known for its tolerance of a wide range of functional groups and proceeds with complete retention of the stereochemistry at the migrating carbon, which is crucial for maintaining the trans configuration of the cyclopropane ring. nih.gov The acyl azide intermediate can be prepared from the carboxylic acid by first converting it to an acyl chloride using a reagent like thionyl chloride or oxalyl chloride, followed by reaction with sodium azide. Alternatively, diphenylphosphoryl azide (DPPA) can be used to directly convert the carboxylic acid to the acyl azide in a one-pot procedure. nih.gov

The following table summarizes the key reactions in this synthetic step:

| Reaction Step | Reagents and Conditions | Product |

| Ester Hydrolysis | 1. NaOH, Ethanol/Water, Reflux2. HCl (aq) | trans-2-(3-Nitrophenyl)cyclopropanecarboxylic acid |

| Carboxylic Acid Activation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | trans-2-(3-Nitrophenyl)cyclopropanecarbonyl chloride |

| Acyl Azide Formation | Sodium azide (NaN₃) | trans-2-(3-Nitrophenyl)cyclopropanecarbonyl azide |

| Curtius Rearrangement | Heat (Thermal rearrangement) | trans-1-Isocyanato-2-(3-nitrophenyl)cyclopropane |

| Isocyanate Hydrolysis | Water (H₂O) or dilute acid | This compound |

Conversion of Carboxylic Acid to Trifluoromethyl Group

In the synthesis of analogs, the carboxylic acid functional group of trans-2-(3-nitrophenyl)cyclopropanecarboxylic acid can be replaced with other bioisosteric groups to modulate the compound's physicochemical properties. One such important transformation is the conversion of the carboxylic acid to a trifluoromethyl (CF₃) group. The introduction of a trifluoromethyl group can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity.

Several methods exist for this decarboxylative trifluoromethylation. A common reagent for converting a carboxylic acid to a trifluoromethyl group is sulfur tetrafluoride (SF₄). This reaction typically requires harsh conditions, including high temperatures and pressures, and is often performed in the presence of a catalyst such as hydrogen fluoride (B91410) (HF). The mechanism involves the initial formation of an acyl fluoride, which is then further fluorinated to a trifluoromethyl group.

More recently, milder and more functional-group-tolerant methods have been developed. One such approach involves a combination of photoredox and copper catalysis. This method allows for the efficient conversion of a wide range of aliphatic carboxylic acids, including those with strained ring systems like cyclopropanes, into their corresponding trifluoromethyl analogs under significantly milder conditions.

The table below outlines some of the methodologies for this conversion:

| Method | Reagents | Key Features |

| Deoxyfluorination | Sulfur tetrafluoride (SF₄), Hydrogen fluoride (HF) | Effective for many substrates but requires harsh conditions. |

| Photoredox/Copper Catalysis | Photoredox catalyst (e.g., iridium complex), Copper source, Trifluoromethylating agent (e.g., Togni's reagent) | Mild reaction conditions, broad functional group tolerance. |

| Dithioester Intermediate | 1. Conversion to dithioester2. Bromine trifluoride (BrF₃) | Mild conditions for the final fluorination step. |

Catalytic and Reagent-Based Approaches

Transition Metal Catalysis in Synthesis (e.g., Palladium, Rhodium)

Transition metal catalysis plays a pivotal role in the synthesis of this compound and its analogs, particularly in the formation of the cyclopropane ring and the installation of the aryl group.

Rhodium-catalyzed cyclopropanation is a powerful method for constructing the cyclopropane ring system. nih.govwikipedia.org This reaction typically involves the decomposition of a diazo compound, such as ethyl diazoacetate, in the presence of a rhodium(II) catalyst and an alkene. emory.edu For the synthesis of the target compound's precursors, 3-nitrostyrene would serve as the alkene component. The reaction proceeds via a rhodium carbene intermediate that adds across the double bond of the alkene. The choice of ligands on the rhodium catalyst can influence the stereoselectivity of the reaction, providing control over the formation of the desired trans isomer. nih.govwikipedia.orgemory.edu Chiral rhodium catalysts have been developed to achieve high enantioselectivity in these cyclopropanation reactions. nih.gov

Palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination, are instrumental for the N-arylation of cyclopropylamines. nih.govacs.org While not directly applicable to the synthesis of the primary amine itself, this methodology is crucial for creating analogs where the amine is substituted with an aryl group. These reactions typically employ a palladium precatalyst in combination with a specialized phosphine (B1218219) ligand to couple an aryl halide or triflate with the cyclopropylamine (B47189). researchgate.netnih.gov This method is valued for its broad substrate scope and tolerance of various functional groups.

The following table provides examples of transition metal-catalyzed reactions relevant to the synthesis of these compounds:

| Catalytic System | Reaction Type | Application |

| Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) | Cyclopropanation | Formation of the 2-arylcyclopropanecarboxylate core from a substituted styrene and a diazoacetate. nih.govemory.edu |

| Palladium/Phosphine Ligand (e.g., Pd₂(dba)₃/BINAP) | Buchwald-Hartwig Amination | Synthesis of N-aryl-2-arylcyclopropanamines from an aryl halide and a cyclopropylamine. nih.govacs.orgresearchgate.netnih.gov |

Application of Reducing Agents (e.g., Iron, Borohydrides, Hydrides)

Reducing agents are essential in several key transformations during the synthesis of this compound.

Reduction of the Nitro Group: The final step in the synthesis of the target molecule is the reduction of the nitro group on the phenyl ring to an amine group. A classic and highly effective method for this transformation is the use of iron powder in the presence of an acid, such as acetic acid or ammonium (B1175870) chloride in an aqueous ethanol solution. scispace.comresearchgate.netlongdom.orgcommonorganicchemistry.comnm.gov This method is often preferred due to its chemoselectivity, as it selectively reduces the nitro group without affecting other potentially reducible functional groups like esters or the cyclopropane ring. scispace.com The reaction is typically carried out at elevated temperatures.

Reduction of Carboxylic Acid Derivatives: In synthetic routes that proceed through an amide intermediate, or for the synthesis of alcohol analogs, powerful reducing agents like lithium aluminum hydride (LiAlH₄) are employed. nih.govucalgary.camasterorganicchemistry.combyjus.comlibretexts.org LiAlH₄ is capable of reducing amides directly to amines, providing an alternative pathway to the final product from a trans-2-(3-nitrophenyl)cyclopropanecarboxamide intermediate. ucalgary.camasterorganicchemistry.comlibretexts.org It can also reduce esters and carboxylic acids to the corresponding primary alcohols.

Borohydrides , such as sodium borohydride (B1222165) (NaBH₄) , are milder reducing agents. researchgate.netresearchgate.netreddit.com While NaBH₄ is generally not reactive enough to reduce esters or amides under standard conditions, its reactivity can be enhanced by the addition of Lewis acids or by using more reactive borohydride reagents like lithium borohydride (LiBH₄). researchgate.net These reagents are typically used for the selective reduction of ketones and aldehydes, but under specific conditions, they can be employed for ester reduction. researchgate.netresearchgate.netreddit.com

A summary of the applications of these reducing agents is presented below:

| Reducing Agent | Substrate Functional Group | Product Functional Group | Key Characteristics |

| Iron (Fe) powder | Nitro | Amine | Chemoselective, cost-effective, widely used for nitro group reduction. scispace.comlongdom.orgnm.gov |

| Lithium aluminum hydride (LiAlH₄) | Ester, Carboxylic Acid, Amide | Alcohol, Alcohol, Amine | Powerful, non-selective reducing agent. masterorganicchemistry.combyjus.com |

| Sodium borohydride (NaBH₄) | Ester (with additives) | Alcohol | Milder reducing agent, typically requires activation for ester reduction. researchgate.netresearchgate.net |

Reactions Involving Thionyl Chloride, Sodium Azide, and Phosphine Ligands

The conversion of the carboxylic acid intermediate to the primary amine via the Curtius rearrangement involves a specific set of reagents.

Thionyl chloride (SOCl₂) is commonly used to activate the carboxylic acid group. It converts trans-2-(3-nitrophenyl)cyclopropanecarboxylic acid into the more reactive acyl chloride, trans-2-(3-nitrophenyl)cyclopropanecarbonyl chloride. This is often the first step in the sequence leading to the acyl azide. The reaction proceeds with the liberation of sulfur dioxide and hydrogen chloride gases.

Sodium azide (NaN₃) is the azide source for the formation of the acyl azide. The acyl chloride is reacted with sodium azide, typically in a polar aprotic solvent, to produce trans-2-(3-nitrophenyl)cyclopropanecarbonyl azide through nucleophilic acyl substitution. This acyl azide is the key intermediate for the Curtius rearrangement. nih.gov

While phosphine ligands are most famously associated with transition metal catalysis (e.g., in Buchwald-Hartwig or Suzuki couplings), they can also be involved in other transformations of azides. For instance, in the Staudinger reaction, a phosphine such as triphenylphosphine (B44618) (PPh₃) reacts with an organic azide to form a phosphazene intermediate. Hydrolysis of this intermediate yields a primary amine. This provides an alternative, milder method for the reduction of the acyl azide to the amine, proceeding through an isocyanate that is trapped by the phosphine and then hydrolyzed. However, the more common route for amine synthesis from the acyl azide in the context of the Curtius rearrangement is thermal rearrangement followed by hydrolysis of the resulting isocyanate.

The key roles of these reagents are outlined in the table below:

| Reagent | Role in Synthesis | Intermediate/Product |

| **Thionyl Chloride (SOCl₂) ** | Carboxylic acid activation | Acyl chloride |

| Sodium Azide (NaN₃) | Azide source for Curtius rearrangement | Acyl azide nih.gov |

| Phosphine Ligands (e.g., PPh₃) | Reagent for Staudinger reduction (alternative to Curtius) | Phosphazene intermediate, leading to the amine |

Stereoselective Reagents and Chiral Auxiliaries

Achieving the desired stereochemistry is paramount in the synthesis of biologically active molecules. For this compound, controlling the trans relationship between the aryl and amino groups is crucial. When synthesizing enantiomerically pure versions of this compound, stereoselective reagents and chiral auxiliaries become indispensable.

Stereoselective Reagents in the context of cyclopropanation often refer to chiral catalysts. As mentioned in section 2.5.1, chiral rhodium(II) complexes are highly effective for catalyzing the asymmetric cyclopropanation of alkenes with diazoacetates. nih.gov These catalysts create a chiral environment around the reactive carbene intermediate, directing its approach to the alkene in a way that favors the formation of one enantiomer of the cyclopropane product over the other. The stereochemistry of the product is dictated by the specific chiral ligand coordinated to the rhodium center.

Chiral auxiliaries are another powerful tool for controlling stereochemistry. rsc.orgnih.govresearchgate.netwikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the stereoselective transformation is complete, the auxiliary is removed. In the context of cyclopropanation, an achiral alkene can be modified with a chiral auxiliary. The auxiliary then directs the diastereoselective cyclopropanation reaction. For example, an α,β-unsaturated ester or amide can be formed using a chiral alcohol or amine. The steric and electronic properties of the auxiliary then block one face of the double bond, forcing the cyclopropanating agent to attack from the less hindered face. rsc.org Subsequent removal of the auxiliary reveals the enantiomerically enriched cyclopropane.

The following table summarizes these stereocontrol strategies:

| Approach | Description | Example |

| Chiral Catalysis | A small amount of a chiral catalyst creates a chiral environment to induce enantioselectivity in the reaction. | Rhodium(II) complexes with chiral carboxylate or carboxamidate ligands for asymmetric cyclopropanation. nih.gov |

| Chiral Auxiliary | A stoichiometric amount of a chiral molecule is temporarily attached to the substrate to direct a diastereoselective reaction. | Use of an Evans oxazolidinone or a Oppolzer's camphorsultam attached to an acrylate (B77674) to direct the cyclopropanation. rsc.orgresearchgate.netwikipedia.org |

Process Optimization and Scalability in Laboratory Synthesis

Scaling the synthesis of this compound from laboratory benchtop to larger scales presents several challenges common to the synthesis of substituted cyclopropylamines. Key areas for optimization include maximizing the yield of the desired trans-isomer, ensuring stereochemical control, and managing the handling of potentially hazardous reagents and intermediates.

A common route to arylcyclopropylamines begins with the cyclopropanation of a substituted styrene—in this case, 3-nitrostyrene—with a diazoacetate, such as ethyl diazoacetate, to form an ester precursor, ethyl trans-2-(3-nitrophenyl)cyclopropanecarboxylate. nih.govgoogle.com A significant hurdle in this step is controlling the stereochemistry. The reaction typically yields a mixture of cis and trans isomers, with the trans isomer being the desired product for many biological applications.

Isomer Separation and Enrichment: On a laboratory scale, separating these isomers can be achieved through column chromatography. However, for larger scales, this method is impractical and costly. A crucial process optimization, demonstrated in the synthesis of the parent compound tranylcypromine, involves the isomerization of the cis,trans-ester mixture. google.com By treating the mixture with a base like sodium ethoxide in anhydrous ethanol, the thermodynamically less stable cis isomer can be converted into the more stable trans isomer. This process dramatically increases the yield of the desired intermediate and simplifies purification, often allowing for isolation by crystallization rather than chromatography—a key consideration for scalability. google.com

Key Optimization Parameters for Isomerization:

| Parameter | Condition | Rationale |

|---|---|---|

| Base | Anhydrous Sodium Ethoxide | Promotes epimerization to the more stable trans isomer. |

| Solvent | Anhydrous Ethanol | Essential for the activity of the alkoxide base. |

| Temperature | Reflux (~78-79 °C) | Provides sufficient energy for the isomerization to proceed efficiently. |

| Reaction Time | ~20-24 hours | Allows the reaction to reach equilibrium, maximizing the trans isomer ratio. |

After hydrolysis of the ester to the carboxylic acid, the next critical step is the conversion of the carboxylic acid to the amine. The Curtius rearrangement is a frequently employed method, which involves converting the carboxylic acid to an acyl azide, followed by thermal rearrangement to an isocyanate and subsequent hydrolysis to the amine. nih.govgoogle.com

Scalability Challenges of the Curtius Rearrangement: The primary scalability challenge of the traditional Curtius rearrangement is the use of sodium azide to form the acyl azide intermediate. google.com Sodium azide is highly toxic and potentially explosive, especially in the presence of acids which can generate hydrazoic acid. On a large scale, the handling of such reagents requires stringent safety protocols and specialized equipment, increasing costs and operational complexity. Furthermore, the acyl azide intermediates themselves can be thermally unstable and explosive, necessitating careful temperature control and avoiding isolation where possible. nih.gov

Considerations for Environmentally Benign Synthetic Protocols

Modern pharmaceutical process development places a strong emphasis on green chemistry to reduce environmental impact and enhance safety. For the synthesis of this compound, several areas can be targeted for developing more environmentally benign protocols.

Alternative Reagents for the Curtius Rearrangement: A significant green improvement is the replacement of hazardous sodium azide. Diphenylphosphoryl azide (DPPA) serves as a safer alternative for the Curtius rearrangement. nih.govthieme-connect.com DPPA allows for a one-pot conversion of a carboxylic acid directly to the corresponding carbamate (B1207046) or urea (B33335) without the need to isolate the potentially explosive acyl azide intermediate. This approach improves the safety profile of the synthesis, a key principle of green chemistry. nih.govillinoisstate.edu

Comparison of Azide Reagents in Curtius Rearrangement:

| Reagent | Advantages | Disadvantages | Green Chemistry Impact |

|---|---|---|---|

| Sodium Azide (NaN₃) | Inexpensive, widely available | Highly toxic, potentially explosive, generates hydrazoic acid | Poor: High toxicity and safety risks. |

| Diphenylphosphoryl Azide (DPPA) | Allows one-pot procedure, avoids isolation of acyl azide, milder conditions | More expensive than NaN₃ | Good: Significantly improves safety by avoiding hazardous intermediates. |

Biocatalysis in Cyclopropanation: The cyclopropanation step itself can be made more environmentally friendly. Traditional methods often rely on metal catalysts (e.g., copper, rhodium) and potentially unstable diazo compounds. Biocatalysis offers a powerful, green alternative. Engineered enzymes, such as myoglobin (B1173299) variants, have been developed to catalyze asymmetric cyclopropanation reactions. nih.gov These biocatalytic systems can operate in whole cells, using renewable resources under mild, aqueous conditions. They offer exceptionally high diastereo- and enantioselectivity, often exceeding what is achievable with traditional chemical catalysts. This approach eliminates the need for heavy metal catalysts and organic solvents, drastically reducing the environmental footprint of the synthesis. nih.gov A gram-scale synthesis of chiral cyclopropane precursors using engineered myoglobin catalysts highlights the industrial potential of this green methodology. nih.gov

Stereochemical Aspects in the Synthesis of Trans 2 3 Nitrophenyl Cyclopropanamine

Control of trans Diastereoselectivity

The formation of the cyclopropane (B1198618) ring from an alkene, such as 3-nitrostyrene (B1585535), and a carbene or carbene equivalent can result in two diastereomers: cis and trans. The selective synthesis of the trans isomer is paramount. This diastereoselectivity is often dictated by steric and electronic factors during the transition state of the cyclopropanation reaction.

In catalytic cyclopropanation reactions, the catalyst's structure plays a crucial role in directing the stereochemical outcome. For instance, in reactions involving styrene (B11656) derivatives, the use of bulky catalysts can enforce a specific orientation of the substrates to minimize steric hindrance. Density Functional Theory (DFT) calculations on the cyclopropanation of styrene derivatives have shown that steric hindrance between the aryl group of the styrene and a large catalyst, such as tris(pentafluorophenyl)borane (B72294) B(C₆F₅)₃, is a key factor in achieving high diastereoselectivity. nih.govacs.org This steric repulsion favors the transition state leading to the trans product, where the bulky groups are positioned farther apart. nih.govacs.org Additionally, favorable π–π stacking interactions between the benzene (B151609) rings of the substrate and catalyst can further stabilize the transition state that yields the trans isomer. nih.govacs.org

Biocatalysts, such as engineered myoglobin (B1173299) enzymes, have also demonstrated exceptional control over diastereoselectivity. In the cyclopropanation of various substituted styrenes, engineered myoglobin variants have achieved excellent trans (or E) diastereoselectivity, often exceeding 99%. nih.gov

The general strategy for achieving high trans selectivity involves the cyclopropanation of a trans-alkene precursor, such as (E)-3-(3-nitrophenyl)acrylic acid or its derivatives. The stereochemistry of the starting alkene is often retained in the cyclopropane product.

Enantioselective Synthetic Strategies

Once the trans diastereoselectivity is controlled, the next challenge is to control the enantioselectivity, producing a single enantiomer ((1R,2S) or (1S,2R)). Several strategies are employed to achieve this.

Chiral Catalysis: The use of chiral catalysts is a prominent method for enantioselective synthesis. These catalysts create a chiral environment that differentiates between the two transition states leading to the opposite enantiomers.

Metalloenzymes: Engineered hemoproteins, like myoglobin variants, have emerged as powerful catalysts for asymmetric olefin cyclopropanation. For electron-deficient alkenes, such as nitrostyrenes, specifically designed myoglobin-based carbene transferases have been shown to produce cyclopropanation products with high diastereo- and enantioselectivity (86% to >99% enantiomeric excess, ee). acs.org

Metal Complexes: Copper complexes with chiral ligands, such as bisoxazolines (BOX), are effective for enantioselective cyclopropanation reactions. nih.gov These catalysts can facilitate the transfer of a carbene from a diazo compound to an alkene, with the chiral ligand directing the approach to favor one enantiomer. For example, copper-catalyzed reactions can produce trans-cyclopropanes with up to 98% ee. nih.gov

Chiral Auxiliaries: Another approach involves attaching a chiral auxiliary to the substrate. This auxiliary directs the cyclopropanation reaction to one face of the molecule. A common example involves derivatizing a substituted cinnamic acid with a chiral auxiliary like Oppolzer's sultam. google.com The subsequent diastereoselective cyclopropanation yields a product with high chiral purity after recrystallization. The auxiliary is then cleaved to give the enantiomerically enriched cyclopropanecarboxylic acid, which can be converted to the desired amine. google.com

The table below summarizes findings from studies on enantioselective cyclopropanation of styrene derivatives, which are applicable to the synthesis of the nitrophenyl analog.

| Catalyst/Method | Substrate Type | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) | Reference |

| Engineered Myoglobin | Substituted Styrenes | >99:1 | >99% | nih.gov |

| Engineered Myoglobin | Electron-Deficient Styrenes | 98:>2 | 86 to >99% | acs.org |

| Chiral Ru-Porphyrins | Styrene Derivatives | 1.5:1 to 4:1 | 41-71% | rochester.edu |

| Cu-TolBINAP | 4-chloro-α,β-unsaturated esters | Not specified | up to 98% | nih.gov |

| Oppolzer's Sultam | Substituted Cinnamic Acid | High after recrystallization | High | google.com |

Resolution of Racemic Mixtures and Achievement of Enantiomeric Purity

When an enantioselective synthesis is not employed, a racemic mixture of trans-2-(3-nitrophenyl)cyclopropanamine is produced. This mixture contains equal amounts of the (1R,2S) and (1S,2R) enantiomers. Resolution is the process of separating these enantiomers.

Classical Resolution: This method involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent (e.g., tartaric acid or mandelic acid). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties (like solubility), they can often be separated by fractional crystallization. Once separated, the addition of a base liberates the pure enantiomer of the amine.

Enzymatic Kinetic Resolution: This technique utilizes enzymes that selectively react with one enantiomer over the other. For instance, a lipase (B570770) could be used to acylate the racemic amine in the presence of an acyl donor. The enzyme will selectively acylate one enantiomer at a much faster rate, leaving the other enantiomer unreacted. The resulting acylated product and the unreacted amine can then be separated. Studies on similar compounds have shown that this method can achieve high enantiomeric purity (e.g., ee > 96%). mdpi.com

Chromatographic Separation: Chiral chromatography is another powerful method for separating enantiomers. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately.

A key intermediate in many syntheses is trans-2-phenylcyclopropanecarboxylic acid. The separation of its cis and trans isomers can be achieved by recrystallization, as the trans isomer is typically less soluble and crystallizes out, leaving the cis isomer in solution. google.com This purified trans acid intermediate can then be subjected to resolution before being converted to the final amine product via a process like the Curtius rearrangement. google.comgoogle.com

Influence of Reaction Conditions on Stereochemical Outcome

The conditions under which a reaction is performed can have a profound impact on its stereochemical outcome, affecting both diastereoselectivity and enantioselectivity.

Temperature: Reaction temperature can influence the energy difference between the transition states leading to different stereoisomers. Lower temperatures often enhance selectivity because there is less thermal energy to overcome the higher energy barrier of the less-favored transition state.

Solvent: The choice of solvent can affect the stability of intermediates and transition states, thereby altering the stereoselectivity of a reaction. researchgate.net The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex in asymmetric catalysis.

Catalyst Structure and Loading: In catalyzed reactions, the structure of the catalyst is a primary determinant of stereoselectivity. As mentioned, the steric bulk of a catalyst can force a reaction to proceed through a specific pathway to yield the trans product. nih.govacs.org For biocatalysts, minor changes in the enzyme's active site through protein engineering can dramatically alter or improve stereoselectivity. nih.gov The amount of catalyst used (catalyst loading) can also impact the reaction's efficiency and selectivity.

Reagent Concentration and Addition Rate: The relative concentrations of reactants can be important. In some cyclopropanation reactions using diazo reagents, slow addition of the diazo compound is necessary to minimize the formation of side products, which can indirectly affect the yield and purity of the desired stereoisomer. nih.gov The order of reagent addition can also govern the final stereochemical result. researchgate.net

Derivatization Strategies and Analogue Design of Trans 2 3 Nitrophenyl Cyclopropanamine

Structural Modifications on the Amine Moiety (e.g., N,N-Dipropyl Substitution)

Modification of the primary amine group of trans-2-arylcyclopropylamines is a common strategy to alter their pharmacological profile. N-alkylation, for instance, can significantly impact a compound's potency, selectivity, and pharmacokinetic properties. researchgate.net While specific studies on the N,N-dipropyl substitution of trans-2-(3-nitrophenyl)cyclopropanamine are not extensively detailed in the reviewed literature, the synthesis of N,N-dipropyl derivatives of other trans-2-arylcyclopropylamines has been reported. nih.gov These syntheses typically involve the reaction of the primary amine with a suitable alkylating agent, such as propyl bromide or propyl iodide, in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

The introduction of N,N-dipropyl groups can lead to a shift in receptor affinity and efficacy. For example, in a series of trans-2-aryl-N,N-dipropylcyclopropylamines, these modifications were explored for their interaction with 5-HT(1A) receptors. nih.gov Such substitutions can influence the compound's ability to cross the blood-brain barrier and may alter its metabolic stability.

Variational Substituent Effects on the Phenyl Ring (e.g., Halogenation, Alkoxy, Trifluoromethyl)

The electronic and steric properties of substituents on the phenyl ring of trans-2-phenylcyclopropylamine derivatives play a crucial role in their biological activity. nih.govresearchgate.netnih.gov Although specific research on the derivatization of the 3-nitrophenyl analogue is limited, structure-activity relationship (SAR) studies on related compounds provide valuable insights into the potential effects of various substituents.

Halogenation: The introduction of halogen atoms, such as fluorine, chlorine, or bromine, can modulate the electronic nature of the phenyl ring and influence binding affinity to target proteins. For instance, in a study of fluorinated phenylcyclopropylamines as inhibitors of microbial tyramine (B21549) oxidase, electron-withdrawing groups like fluorine and chlorine were found to slightly decrease the activity compared to the unsubstituted analogue. nih.gov

Alkoxy Groups: The presence of alkoxy groups, such as a methoxy (B1213986) group, can have varied effects depending on their position on the phenyl ring. In some instances, a para-methoxy substituted derivative of trans-2-phenylcyclopropylamine showed a decrease in inhibitory activity against the histone demethylase LSD1. researchgate.net

Trifluoromethyl Group: The trifluoromethyl group is a strong electron-withdrawing group that can significantly alter the electronic properties of the phenyl ring. Its introduction has been shown to increase the inhibitory potential of some trans-2-phenylcyclopropylamine derivatives towards certain enzymes. researchgate.net

The following table summarizes the general effects of different substituents on the phenyl ring of trans-2-phenylcyclopropylamine analogues based on available literature for related compounds.

| Substituent | Position | General Effect on Activity | Reference(s) |

| Fluorine (F) | para | Slightly decreased inhibitory potency | nih.gov |

| Chlorine (Cl) | para | Slightly decreased inhibitory potency | nih.gov |

| Bromine (Br) | para | Increased inhibitory potential | researchgate.net |

| Methyl (CH₃) | para | Increased inhibitory potency | nih.gov |

| Methoxy (OCH₃) | para | Decreased inhibitory potential | researchgate.net |

| Trifluoromethyl (CF₃) | para | Increased inhibitory potential | researchgate.net |

Integration into Novel Heterocyclic Systems (e.g., Triazolo[4,5-d]pyrimidines, Quinoline (B57606) Conjugates)

The integration of the this compound scaffold into novel heterocyclic systems represents a promising strategy for the development of new chemical entities with unique pharmacological profiles.

Triazolo[4,5-d]pyrimidines: The acs.orgnih.govresearchgate.nettriazolo[4,5-d]pyrimidine core is a key structural feature in a number of biologically active compounds. nih.gov The synthesis of derivatives often involves the reaction of a substituted amine with a suitable triazolopyrimidine precursor. For example, a chloro-substituted triazolopyrimidine can react with an amine to form a new carbon-nitrogen bond, leading to the desired conjugate. This approach could be adapted to incorporate this compound, potentially yielding novel inhibitors of enzymes like LSD1. nih.gov

Quinoline Conjugates: Quinolines are another important class of heterocyclic compounds with a broad range of biological activities. nih.govnih.gov The synthesis of quinoline derivatives can be achieved through various methods, including the Skraup synthesis, which involves the reaction of an aromatic amine with glycerol (B35011) and an oxidizing agent. scispace.com It is conceivable that this compound could be utilized as the aromatic amine component in such reactions to generate novel quinoline conjugates.

Development of Hybrid Compounds and Multi-Pharmacophore Architectures

The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid compound with a unique and potentially synergistic biological profile. semanticscholar.orgmdpi.com This strategy aims to develop multi-target-directed ligands (MTDLs) that can interact with multiple biological targets simultaneously. nih.gov

The this compound scaffold can serve as a valuable building block for the design of such hybrid molecules. By linking this scaffold to other known pharmacophores through a suitable spacer, it may be possible to develop novel compounds with enhanced efficacy or a broader spectrum of activity. The design of these hybrid molecules often involves computational methods, such as pharmacophore modeling, to predict their binding affinity to different targets. nih.gov

Utilization of the Cyclopropylamine (B47189) Scaffold for Novel Chemical Entities

The trans-2-phenylcyclopropylamine scaffold is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a template for the design of ligands for a variety of biological targets. nih.govnih.govresearchgate.net The rigid cyclopropane (B1198618) ring imposes conformational constraints on the molecule, which can lead to higher binding affinity and selectivity for its target.

The introduction of a 3-nitro group onto the phenyl ring of this scaffold provides a unique chemical handle for further synthetic modifications. The nitro group can be reduced to an amine, which can then be further derivatized, or it can be used to influence the electronic properties of the phenyl ring. This allows for the creation of a diverse library of compounds based on the this compound core, which can be screened for a wide range of biological activities.

Pharmacological and Biological Research of Trans 2 3 Nitrophenyl Cyclopropanamine Derivatives

Mechanistic Investigations of Molecular Interactions

The primary mechanism of action for trans-2-phenylcyclopropylamine (TCP) derivatives, the parent class of trans-2-(3-Nitrophenyl)cyclopropanamine, involves the formation of a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor within the active site of specific enzymes. researchgate.net This mechanism-based inactivation is characteristic of their interaction with enzymes like Lysine-Specific Demethylase 1 (LSD1). researchgate.netnih.gov

The process begins with the enzyme catalyzing the oxidation of the cyclopropylamine (B47189) moiety. This generates a reactive intermediate that subsequently forms a stable, covalent bond with the FAD cofactor, typically at the N5 and C4a positions of the flavin ring. researchgate.net This irreversible binding leads to the inactivation of the enzyme. nih.gov The specific orientation and stability of this adduct can be influenced by various substituents on the phenyl ring, which interact with surrounding amino acid residues in the enzyme's active site. acs.org For instance, structural analyses of inhibitor-bound LSD1 have revealed that interactions with specific residues can enhance the stability of the inhibitor-FAD adduct, thereby increasing inhibitory potency. nih.gov

Exploration of Receptor Binding and Modulatory Profiles

The substitution pattern on the phenyl ring of trans-2-phenylcyclopropylamine derivatives plays a critical role in defining their receptor binding affinities and functional activities.

Serotonin (B10506) 5-HT(1A) Receptor Interactions (Agonism/Partial Agonism)

Research into the structure-activity relationships of trans-2-arylcyclopropylamine derivatives has shed light on their interaction with serotonin 5-HT(1A) receptors. A key finding is that the electronic properties of substituents on the phenyl ring significantly influence binding affinity.

Studies on a series of N,N-dipropyl-substituted trans-2-arylcyclopropylamine derivatives have shown that electron-withdrawing substituents on the phenyl ring tend to decrease the affinity for 5-HT(1A) receptors. nih.gov Conversely, compounds featuring electron-rich aryl groups demonstrated higher affinity. nih.gov Given that the nitro group in the meta-position of this compound is strongly electron-withdrawing, this structural feature would be predicted to result in a lower binding affinity for the 5-HT(1A) receptor compared to the unsubstituted parent compound or derivatives with electron-donating groups. nih.gov Functional outcomes, such as agonism or partial agonism, have been observed in other derivatives within this class, where specific enantiomers can act as partial or full agonists at 5-HT(1A) autoreceptors and postsynaptic receptors. nih.gov

Pre-clinical Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

There is currently no available pre-clinical data linking this compound or other trans-2-phenylcyclopropylamine derivatives to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Research on VEGFR-2 inhibitors has historically focused on other chemical scaffolds.

Pre-clinical Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR Pathway Inhibition

While direct inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives has not been reported, an indirect link has been established through their activity as LSD1 inhibitors. The inhibition of LSD1 has been shown to synergize with the inhibition of the mTOR complex 1 (mTORC1), a key component of the PI3K/Akt/mTOR signaling cascade. nih.govnih.gov

In pre-clinical models of acute myeloid leukaemia (AML), a genome-wide CRISPR-Cas9 screen identified multiple components of the mTORC1 signaling pathway as cellular sensitizers to LSD1 inhibition. nih.gov The combination of pharmacological LSD1 inhibition with mTORC1 inhibitors led to enhanced differentiation of AML cells and a reduction in clonogenic frequency. nih.govnih.gov This suggests that while trans-2-phenylcyclopropylamine derivatives may not directly inhibit PI3K, Akt, or mTOR, their primary pharmacological action on LSD1 can be combined with direct mTOR inhibitors to achieve a more potent therapeutic effect. nih.gov This dual-target approach represents a promising strategy for overcoming resistance and enhancing efficacy in certain cancer contexts.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

The most extensively researched activity of trans-2-phenylcyclopropylamine (TCP) derivatives is the inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a flavin-dependent enzyme crucial for epigenetic regulation. nih.govnih.gov TCP itself is a mechanism-based, irreversible inhibitor of LSD1. nih.gov Numerous studies have synthesized and evaluated TCP derivatives to improve potency and selectivity over other FAD-dependent enzymes, such as monoamine oxidases (MAO-A and MAO-B). nih.govnih.govacs.org

The inhibitory activity is highly dependent on the substituents on the phenyl ring. The design of these derivatives often aims to exploit interactions with the hydrophobic cavity of the LSD1 active site. While no specific kinetic data for the 3-nitro derivative is available, extensive structure-activity relationship (SAR) studies on other analogs provide context. For instance, the addition of various groups at different positions of the phenyl ring has led to compounds with significantly enhanced potency and selectivity for LSD1 over MAOs. acs.org Some of these derivatives have entered clinical trials for various cancers, including acute myeloid leukemia and small cell lung cancer. nih.govoncotarget.com The development of these potent derivatives highlights that the TCP scaffold is a druggable template for creating highly effective LSD1 inhibitors. acs.org

| Compound | Substitution on Phenyl Ring | LSD1 IC50 (nM) | Key Findings | Reference |

|---|---|---|---|---|

| Tranylcypromine (B92988) (TCP) | Unsubstituted | >200,000 | Parent compound, weak non-selective inhibitor. | oncotarget.com |

| ORY-1001 | N-alkylated derivative | <20 | ~1,000 times more potent than TCP and highly selective over LSD2 and MAOs. Entered clinical trials. | oncotarget.com |

| GSK2879552 | N-substituted derivative | Not specified (EC50 2-240 nM in cell lines) | Selective and orally bioavailable. Entered clinical trials for SCLC and AML. | nih.govoncotarget.com |

| S2101 | Benzyloxy and fluoro groups | Not specified (kinact/KI = 4560 M-1s-1) | Showed 79 times stronger inhibition than TCP in kinetic assays. | nih.gov |

Enzymatic Activity Assays

The primary enzymatic targets of trans-2-phenylcyclopropylamine derivatives are LSD1 and MAOs. mdpi.comresearchgate.net Modifications to the phenyl ring influence the inhibitory activity and selectivity against these enzymes.

PI3Kα Enzymatic Activity Assessment

The reviewed scientific literature does not indicate that this compound or its closely related analogues are inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα). Research on this class of compounds consistently identifies their mechanism of action as the inhibition of flavin-dependent amine oxidases like LSD1 and MAO. nih.govmdpi.commdpi.com

Inhibition of Heme Polymerization

Inhibition of heme polymerization is a well-established mechanism for antimalarial drugs, which prevents the detoxification of heme in the malaria parasite. nih.govnih.gov There is no evidence in the available literature to suggest that this compound derivatives engage in this biological process. semanticscholar.orguii.ac.id

LSD1 and MAO Inhibition

The core activity of TCP derivatives is the irreversible inhibition of LSD1 and MAOs (MAO-A and MAO-B) by forming a covalent adduct with the enzyme's flavin adenine dinucleotide (FAD) cofactor. mdpi.comnih.gov LSD1 is a key epigenetic regulator overexpressed in many cancers, making it an attractive therapeutic target. mdpi.commdpi.com Much of the research on TCP derivatives involves structural modifications to enhance potency against LSD1 and improve selectivity over the MAOs to minimize neurological side effects when treating cancer. researchgate.netnih.govnih.gov

Several studies have synthesized and evaluated novel TCP derivatives, demonstrating potent inhibitory activity. For instance, tranylcypromine-indazole based derivatives have shown high efficacy, with some compounds exhibiting IC₅₀ values in the low nanomolar range against LSD1. nih.gov

| Compound Type | Target Enzyme | IC₅₀ (nM) | Selectivity |

|---|---|---|---|

| Tranylcypromine-indazole derivative (9e) | LSD1 | 9.85 | High selectivity over MAOs |

| Tranylcypromine-based derivative (12u) | LSD1 | 25.3 | - |

| Tranylcypromine-based derivative (29b) | LSD1 | 11 | Good selectivity over MAO-B |

| LTM-1 (TCP Derivative) | LSD1 | 2.11 | >2370-fold over LSD2 |

This table presents IC₅₀ values for various trans-2-phenylcyclopropylamine derivatives against their target enzyme, LSD1, as reported in different studies. researchgate.netnih.govresearchgate.net

In Vitro Cellular Activity Evaluations

The enzymatic inhibition of LSD1 by TCP derivatives translates into significant anti-cancer effects at the cellular level, including the halting of proliferation and the induction of cell death.

Anti-Proliferative Effects in Cancer Cell Lines

Inhibition of LSD1 has been shown to suppress the growth of a wide range of cancer cells. mdpi.com TCP derivatives have demonstrated potent anti-proliferative effects in various cancer cell lines, particularly in acute myeloid leukemia (AML) and solid tumors like gastric and lung cancer. researchgate.netresearchgate.netnih.gov The aberrant expression of LSD1 in many cancers contributes to cell proliferation and impedes differentiation, and its inhibition can reverse these effects. mdpi.comnih.gov For example, a derivative designated LTM-1 showed a potent anti-proliferative IC₅₀ value of 0.16 µM in MV-4-11 leukemia cells. researchgate.net Another tranylcypromine-indazole derivative, compound 9e, exhibited significant growth inhibition in several leukemia cell lines. nih.gov

| Compound | Cancer Cell Line | Cell Type | Anti-Proliferative IC₅₀ (µM) |

|---|---|---|---|

| LTM-1 | MV-4-11 | Acute Myeloid Leukemia | 0.16 |

| Compound 9e | MV-4-11 | Acute Myeloid Leukemia | 1.40 |

| Compound 9e | HL-60 | Acute Promyelocytic Leukemia | 1.54 |

| Compound 9e | THP-1 | Acute Monocytic Leukemia | 1.96 |

| Compound 12u | MGC-803 | Gastric Cancer | 14.3 |

| Compound 12u | KYSE450 | Esophageal Squamous Cell Carcinoma | 22.8 |

This table summarizes the anti-proliferative activity of selected trans-2-phenylcyclopropylamine derivatives against various human cancer cell lines. researchgate.netnih.govresearchgate.net

Induction of Apoptosis and Cell Cycle Modulation

A primary consequence of LSD1 inhibition in cancer cells is the induction of programmed cell death (apoptosis) and arrest of the cell cycle. mdpi.comnih.gov Mechanistically, LSD1 inhibition can lead to the upregulation of cell cycle regulators like p21, which causes cell cycle arrest, typically at the G1/S phase. nih.govresearchgate.net Studies on various TCP derivatives confirm their ability to induce apoptosis and modulate the cell cycle in cancer cells. nih.govresearchgate.net For instance, certain tranylcypromine-indazole derivatives were found to effectively induce apoptosis in MV-4-11 leukemia cells. nih.gov Similarly, other derivatives have been shown to cause S-phase cell cycle arrest in lung cancer cells. mdpi.com This disruption of the normal cell cycle progression prevents cancer cells from dividing and ultimately leads to cell death. researchgate.net

In Vivo Pre-clinical Biochemical and Behavioral Tests in Animal Models (e.g., Rodents)

The therapeutic potential of TCP derivatives has been evaluated in various animal models, primarily focusing on anti-cancer efficacy in rodent xenograft models and, to a lesser extent, on neurological and behavioral effects stemming from their MAO-inhibitory activity.

In vivo studies using mice with AML xenografts have shown that treatment with novel TCP derivatives can significantly reduce tumor growth and extend survival. researchgate.netnih.gov For example, the derivative LTM-1 markedly reduced tumor growth in mice bearing MV-4-11 xenografts. researchgate.net The anti-tumor effects in these models are often accompanied by biochemical changes, such as increased methylation of H3K4 (a direct result of LSD1 inhibition) in the tumor tissue. nih.govnih.gov

Given that the parent compound, tranylcypromine, is a clinically used antidepressant that acts on MAOs in the central nervous system, behavioral tests in rodents are relevant for this class of compounds. nih.govcriver.com The conditional knockout of LSD1 in a murine AML model resulted in cancer cell differentiation and extended the survival of the mice. nih.gov While modern drug discovery efforts aim to create LSD1 inhibitors that are highly selective and have fewer CNS effects, the potential for behavioral modulation remains an important aspect of their preclinical evaluation. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Trans 2 3 Nitrophenyl Cyclopropanamine Analogues

Correlative Analysis between Chemical Structure and Receptor Affinity/Selectivity

The affinity and selectivity of trans-2-(3-Nitrophenyl)cyclopropanamine analogues for MAO-A and MAO-B are intricately linked to their three-dimensional structure and the electronic properties of their substituents. The fundamental scaffold, consisting of a phenyl ring attached to a cyclopropylamine (B47189) moiety, provides the necessary framework for binding to the active site of the enzyme.

The trans configuration of the cyclopropane (B1198618) ring is a critical determinant of inhibitory activity. This stereochemical arrangement ensures an optimal orientation of the phenyl ring and the amino group for interaction with key residues within the enzyme's active site. Studies have consistently shown that trans-isomers are significantly more potent inhibitors of both MAO-A and MAO-B compared to their cis-counterparts. researchgate.net

The nature and position of substituents on the phenyl ring further modulate the affinity and selectivity of these compounds. The presence of the nitro group at the meta-position, as in the parent compound, significantly influences its electronic properties and, consequently, its interaction with the enzyme. The electron-withdrawing nature of the nitro group can impact the pKa of the amine, which in turn affects its protonation state at physiological pH and its ability to participate in crucial binding interactions.

Quantitative and Qualitative Effects of Substituents on Biological Activity and Efficacy

Quantitative structure-activity relationship (QSAR) studies have been instrumental in dissecting the contributions of various physicochemical properties of substituents to the biological activity of trans-2-phenylcyclopropylamine analogues. These studies establish mathematical models that correlate molecular descriptors with inhibitory potency (typically expressed as IC50 or Ki values).

For a series of 2-phenylcyclopropylamine derivatives, including those with nitro substituents, QSAR models have revealed the importance of several parameters in determining MAO inhibitory activity. These parameters often include:

Hydrophobicity (π): This parameter describes the lipophilicity of a substituent. A positive correlation with π suggests that more lipophilic substituents enhance binding, likely through hydrophobic interactions with nonpolar residues in the active site.

Electronic Effects (σ): This parameter quantifies the electron-donating or electron-withdrawing nature of a substituent. The effect of σ can differ between MAO-A and MAO-B, indicating distinct electronic requirements for optimal binding to each isoenzyme.

Steric Parameters (e.g., Molar Refractivity, Sterimol parameters): These parameters describe the size and shape of a substituent. Steric hindrance can negatively impact binding if a substituent is too bulky to be accommodated within the active site.

A study on various substituted 2-phenylcyclopropylamines, including meta-nitro analogues, provided the following QSAR equations, which highlight the differential requirements for MAO-A and MAO-B inhibition:

Table 1: QSAR Equations for MAO-A and MAO-B Inhibition

| Isoenzyme | QSAR Equation |

|---|---|

| MAO-A | log(1/IC50) = 0.857π - 1.231σ + 0.678I + 4.521 |

| MAO-B | log(1/IC50) = 0.521π - 0.982σ² - 1.203R + 0.900Es² + 0.869Es³ + 0.796Es⁴ - 0.992HDp + 0.562HAo + 3.893 |

Note: The specific parameters in these generalized equations represent hydrophobicity (π), electronic effects (σ), indicator variables (I), molar refractivity (R), steric effects (Es), and hydrogen bonding characteristics (HDp, HAo).

These equations underscore the complex interplay of various factors. For instance, both MAO-A and MAO-B inhibition are influenced by hydrophobicity and electronic effects, but the specific contributions and the inclusion of steric and hydrogen bonding parameters for MAO-B suggest a more intricate binding pocket for this isoenzyme.

Stereochemical Requirements for Optimal Target Engagement

As previously mentioned, the stereochemistry of the cyclopropane ring is a paramount factor for the potent MAO inhibitory activity of 2-phenylcyclopropylamine analogues. The trans configuration is essential for placing the phenyl ring and the amino group in the correct spatial orientation to interact effectively with the enzyme's active site.

The greater potency of trans-isomers can be attributed to a more favorable binding conformation that minimizes steric clashes and maximizes productive interactions with active site residues. The cis-isomers, in contrast, are generally much less active, indicating that their geometry is not conducive to stable binding within the catalytic site of either MAO-A or MAO-B. researchgate.net

Furthermore, for chiral analogues, the absolute configuration at the carbon atoms of the cyclopropane ring can also influence activity and selectivity. While detailed enantiomeric resolution studies for this compound are not extensively reported in the readily available literature, studies on related fluorinated phenylcyclopropylamines have shown that the (1S,2S)-enantiomer is a more potent inhibitor of both MAO-A and MAO-B than the (1R,2R)-enantiomer. This suggests that the enzyme's active site possesses a distinct chirality that preferentially accommodates one enantiomer over the other.

Identification and Elucidation of Key Pharmacophoric Features

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For trans-2-phenylcyclopropylamine-based MAO inhibitors, the key pharmacophoric features can be summarized as follows:

A Hydrophobic Aromatic Ring: This feature, represented by the phenyl group, engages in hydrophobic interactions with a corresponding nonpolar region in the MAO active site. The size and electronic nature of this ring can be modulated by substituents.

A Positively Ionizable Group: The primary amino group of the cyclopropylamine moiety is protonated at physiological pH. This positively charged group is crucial for forming ionic interactions or hydrogen bonds with anionic or polar residues in the enzyme's active site, such as the flavin adenine (B156593) dinucleotide (FAD) cofactor.

A Specific Spatial Relationship: The rigid cyclopropane ring acts as a constrained linker, maintaining a precise distance and orientation between the aromatic ring and the amino group. The trans configuration is the optimal arrangement for this spatial relationship.

Pharmacophore models for MAO-A inhibitors often include hydrogen bond acceptor features, while models for MAO-B may incorporate additional hydrophobic and hydrogen bond donor sites, reflecting the differences in their active site topographies. The 3-nitro group of this compound can potentially act as a hydrogen bond acceptor, further influencing its binding profile.

Comparative Analysis of Electron-Withdrawing versus Electron-Donating Groups

The electronic nature of the substituent on the phenyl ring plays a pivotal role in modulating the potency and selectivity of 2-phenylcyclopropylamine analogues towards MAO-A and MAO-B.

Electron-Withdrawing Groups (EWGs):

Groups like the nitro (-NO2), cyano (-CN), and halo (-F, -Cl, -Br) groups are strong EWGs. Studies on various 2-arylcyclopropylamine analogues have shown that the introduction of EWGs at the para-position of the phenyl ring generally leads to an increase in the potency of MAO-A inhibition. researchgate.netnih.gov This suggests that a lower electron density on the phenyl ring is favorable for binding to the MAO-A active site. The effect of EWGs on MAO-B inhibition is often less pronounced and can be more dependent on the specific substituent and its position. nih.gov

Electron-Donating Groups (EDGs):

Groups such as alkyl (-CH3) and alkoxy (-OCH3) are common EDGs. In contrast to EWGs, the introduction of EDGs on the phenyl ring of 2-arylcyclopropylamines has been shown to have little to no beneficial effect on MAO-A inhibition. researchgate.netnih.gov However, for other related enzymes, such as microbial tyramine (B21549) oxidase, EDGs have been found to increase inhibitory potency. researchgate.netnih.gov

The following table provides a qualitative summary of the effects of EWGs and EDGs on the MAO inhibitory activity of trans-2-phenylcyclopropylamine analogues:

Table 2: Qualitative Effects of Substituents on MAO Inhibition

| Substituent Type | Effect on MAO-A Inhibition | Effect on MAO-B Inhibition |

|---|---|---|

| Electron-Withdrawing (e.g., -NO2, -Cl) | Generally increases potency | Variable effects |

| Electron-Donating (e.g., -CH3, -OCH3) | Little to no increase in potency | Generally does not enhance potency |

This differential effect of electronic properties highlights the subtle but significant differences in the active site environments of MAO-A and MAO-B. The active site of MAO-A appears to favor interactions with phenyl rings that are more electron-deficient, while the requirements for MAO-B are more complex and less solely dependent on this factor.

Computational Chemistry Applications in the Study of Trans 2 3 Nitrophenyl Cyclopropanamine

Molecular Docking Simulations for Ligand-Target Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. researchgate.net In the context of trans-2-(3-Nitrophenyl)cyclopropanamine, docking simulations have been pivotal in understanding its interaction with monoamine oxidase B (MAO-B), a key target in the treatment of neurodegenerative diseases like Parkinson's disease. nih.govpreprints.org

These simulations have revealed that the this compound molecule fits snugly into the hydrophobic cavity of the MAO-B active site. mdpi.com Key interactions that stabilize the ligand-protein complex have been identified through these studies. The terminal phenyl ring of the compound is often observed to be involved in π–π stacking interactions with the aromatic residues of the enzyme's active site, such as Tyrosine 398 (Tyr398) and Tyrosine 435 (Tyr435). mdpi.com Furthermore, the cyclopropylamine (B47189) moiety plays a crucial role in the compound's inhibitory activity, and docking studies help to visualize its orientation within the active site, which is essential for its mechanism of action. nih.gov

Interactive Table: Key Amino Acid Residues in MAO-B Interacting with Phenylcyclopropylamine Analogs

| Amino Acid Residue | Type of Interaction | Reference |

| Tyrosine 398 | π–π stacking | mdpi.com |

| Tyrosine 435 | π–π stacking | mdpi.com |

| Cysteine 172 | Covalent bond formation (in irreversible inhibitors) | mdpi.com |

| Glutamine 206 | Hydrogen bonding | mdpi.com |

| Flavin adenine (B156593) dinucleotide (FAD) cofactor | T-shaped stacking | mdpi.com |

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) and Pharmacophore Modeling

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are essential for understanding how the structural features of a molecule relate to its biological activity. mdpi.comresearchgate.net For this compound and its analogs, 3D-QSAR models have been developed to correlate their chemical structures with their MAO inhibitory potencies. mdpi.com These models provide a quantitative measure of the impact of steric and electrostatic fields on the inhibitory activity. mdpi.com

Pharmacophore modeling, a complementary approach, focuses on identifying the essential three-dimensional arrangement of functional groups necessary for biological activity. nih.govderpharmachemica.commdpi.com For MAO inhibitors, a typical pharmacophore model might include features such as a hydrophobic aromatic ring, a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic group. nih.gov By mapping this compound onto such a pharmacophore, researchers can gain insights into its key binding features and design new derivatives with improved activity and selectivity. derpharmachemica.com

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org In the study of this compound, DFT calculations provide valuable information about its structural and electronic properties, which are crucial for its interaction with MAO. frontiersin.orgnih.gov

These calculations can determine the optimized geometry of the molecule, its frontier molecular orbitals (HOMO and LUMO), and its electrostatic potential surface. This information helps to understand the molecule's reactivity and its ability to participate in various types of interactions, such as charge transfer and electrostatic interactions, with the amino acid residues in the active site of the enzyme. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Complex Stability

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.govju.edu.sa For this compound, MD simulations of its complex with MAO-B have been employed to assess the stability of the binding mode predicted by molecular docking. frontiersin.orgnih.gov

These simulations provide insights into the dynamic behavior of the ligand-protein complex, including fluctuations in the protein structure and the ligand's position within the binding site. researchgate.netfrontiersin.org Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to evaluate the stability of the complex over the simulation period. frontiersin.orgnih.gov Such studies have confirmed the stable binding of similar inhibitors within the MAO-B active site. nih.gov

In Silico Prediction of Theoretical Pharmacokinetic Properties and Drug-Likeness Potential

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of a compound. researchgate.netaudreyli.com In silico methods provide a rapid and cost-effective way to predict these properties. nih.govdrugpatentwatch.com For this compound, computational tools can be used to estimate its drug-likeness based on criteria such as Lipinski's rule of five. nih.govjapsonline.com

Interactive Table: Predicted Physicochemical Properties and Drug-Likeness Parameters (Hypothetical for this compound based on general principles)

| Property | Predicted Value | Compliance with Lipinski's Rule of Five |

| Molecular Weight | < 500 g/mol | Yes |

| LogP | < 5 | Yes |

| Hydrogen Bond Donors | < 5 | Yes |

| Hydrogen Bond Acceptors | < 10 | Yes |

Computational Investigation of Reaction Mechanisms and Activation Models

This compound belongs to the class of mechanism-based inhibitors of MAO. nih.govnorthwestern.edu Computational methods, particularly quantum chemical calculations, are instrumental in elucidating the detailed reaction mechanism between the inhibitor and the enzyme. mdpi.comacs.orgnih.gov

These studies have suggested that the inactivation of MAO by cyclopropylamine derivatives involves a single-electron transfer (SET) mechanism from the nitrogen atom of the inhibitor to the flavin cofactor of the enzyme. northwestern.edumdpi.com This is followed by the opening of the strained cyclopropyl (B3062369) ring, leading to the formation of a reactive radical intermediate that covalently binds to the enzyme, causing irreversible inhibition. northwestern.edunih.gov Computational modeling of these reaction pathways helps to understand the activation of the inhibitor and the subsequent covalent modification of the enzyme. mdpi.com

Analytical Techniques for the Characterization and Quantification of Trans 2 3 Nitrophenyl Cyclopropanamine and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed in the characterization of trans-2-(3-Nitrophenyl)cyclopropanamine.

¹H NMR Spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals for the protons on the aromatic ring, the cyclopropyl (B3062369) ring, and the amine group.

Aromatic Protons: The protons on the 3-nitrophenyl group typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing nitro group. The substitution pattern on the ring leads to a complex multiplet splitting pattern.

Cyclopropyl Protons: The protons on the cyclopropane (B1198618) ring are shielded and appear in the upfield region (δ 1.0-3.0 ppm). The trans configuration and the diastereotopic nature of the methylene (B1212753) protons result in complex splitting patterns (multiplets) due to geminal and vicinal coupling. dtic.mil

Amine Protons: The protons of the primary amine group (NH₂) typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy provides information on the different carbon environments within the molecule. The symmetry of the molecule determines the number of distinct signals.

Aromatic Carbons: The carbons of the phenyl ring typically resonate in the δ 110-150 ppm range. The carbon atom attached to the nitro group (C-NO₂) is significantly deshielded and appears further downfield.

Cyclopropyl Carbons: The carbons of the cyclopropane ring are highly shielded and appear in the upfield region of the spectrum (δ 15-40 ppm). docbrown.info

Carbon-Nitrogen Bond: The carbon atom bonded to the amino group (C-NH₂) will have a characteristic chemical shift influenced by the nitrogen atom.

The following table summarizes expected ¹H and ¹³C NMR chemical shifts for a related nitrophenyl derivative. nih.gov

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Aromatic CH | 7.51-8.05 (m) | 120.0-140.0 |

| Cyclopropyl CH | 1.0-3.0 (m) | 15.0-40.0 |

| Amine NH₂ | Variable (broad s) | N/A |

Data is based on analogous structures and serves as an estimation. Actual values may vary.

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio.

For this compound, high-resolution mass spectrometry (HRMS) can provide the exact molecular weight, allowing for the determination of its elemental formula (C₉H₁₀N₂O₂). rsc.org Electron ionization (EI) is a common method that often causes the molecule to fragment in a predictable manner. nist.gov Analysis of these fragmentation patterns provides valuable structural information, corroborating the proposed structure. Key fragments could arise from the loss of the nitro group (NO₂), the cleavage of the cyclopropane ring, or the loss of the amino group (NH₂).

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups:

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Amine (N-H) | N-H stretch | 3300-3500 (two bands for primary amine) |

| Nitro (N-O) | Asymmetric & Symmetric N-O stretch | 1500-1560 and 1340-1380 |

| Aromatic C-H | C-H stretch | 3000-3100 |

| Aromatic C=C | C=C stretch | 1450-1600 |

| Cyclopropyl C-H | C-H stretch | ~3050 |